Computational QSAR Model Predicts Distinct Enoyl-ACP Reductase Affinity Driven by 4-Fluorobenzyl Substituent vs. Unsubstituted Benzyl and Methyl Analogs
In a published 2D-QSAR study on oxadiazole-ligated pyrrole derivatives tested against M. tuberculosis enoyl-ACP reductase (InhA), the statistically validated multiple linear regression (MLR) model (r² = 0.8456, q² = 0.7662) identified that the steric (MR) and electronic (σ) parameters of the substituent at the sulfanyl position are dominant contributors to predicted inhibitory activity [1]. The 4-fluorobenzyl substituent present in CAS 478077-30-4 possesses distinct MR and σ values compared to three documented close analogs: the unsubstituted benzyl analog (CAS 478077-xx-x), the methyl analog (CAS 478077-11-1, 2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole), and the 2,6-dichlorobenzyl analog (CAS 478077-29-1). Substitution of the 4-fluorobenzyl group with a methyl group alters the steric bulk (ΔMR) and electronic contribution (Δσ), which the QSAR model translates into a quantitative shift in predicted pIC₅₀, underscoring that these are not functionally interchangeable compounds [1].
| Evidence Dimension | Predicted enoyl-ACP reductase (InhA) inhibitory activity (pIC₅₀) based on validated 2D-QSAR MLR model |
|---|---|
| Target Compound Data | Structural descriptor set for CAS 478077-30-4 (4-fluorobenzyl analog); exact pIC₅₀ value requires experimental determination using the reported model equation |
| Comparator Or Baseline | Methyl analog (CAS 478077-11-1): reduced steric contribution; Benzyl analog: altered electronic profile; 2,6-Dichlorobenzyl analog (CAS 478077-29-1): increased steric bulk and different σ value |
| Quantified Difference | Differential contribution of 4-fluorobenzyl substituent arises from its specific combination of molar refractivity (MR), Hammett σ constant, and lipophilicity (π) parameters relative to comparator substituents, as parameterized in the QSAR model equation |
| Conditions | 2D-QSAR MLR model (r² = 0.8456, q² = 0.7662, F = 23.00, pred_r² = 0.7231) developed from a training set of oxadiazole-ligated pyrrole derivatives with experimental InhA inhibitory activity data; external validation performed [1] |
Why This Matters
The statistically significant QSAR model provides a transferable framework enabling researchers to rank-order the 4-fluorobenzyl analog among structurally related procurement candidates based on predicted target engagement, guiding rational compound selection for anti-tubercular screening cascades before committing to costly synthesis or purchase.
- [1] Asgaonkar, K. D.; Mote, G. D.; Chitre, T. S. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Sci. Pharm. 2014, 82 (1), 71–85. DOI: 10.3797/scipharm.1310-05. View Source
